molecular formula C8H8N4O B13139064 N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide

N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide

Katalognummer: B13139064
Molekulargewicht: 176.18 g/mol
InChI-Schlüssel: CHSGXHBPQLMEBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows for diverse functionalization, making it a versatile scaffold for drug design and other scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with 2-cyanopyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

  • Oxidation products include oxo derivatives.
  • Reduction products include amino derivatives.
  • Substitution products vary depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific photophysical properties.

Wirkmechanismus

The mechanism of action of N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

  • Pyrazolo[1,5-a]pyrimidine
  • Pyrazolo[3,4-b]pyridine
  • Pyrazolo[4,3-c]pyridine

Comparison: N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide is unique due to its specific hydroxyl and carboximidamide functional groups, which confer distinct chemical reactivity and biological activity. Compared to pyrazolo[1,5-a]pyrimidine, it has a different ring fusion pattern, leading to variations in electronic properties and potential applications. Pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine also differ in their ring fusion, affecting their chemical behavior and utility in research.

Eigenschaften

Molekularformel

C8H8N4O

Molekulargewicht

176.18 g/mol

IUPAC-Name

N'-hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide

InChI

InChI=1S/C8H8N4O/c9-8(11-13)6-2-1-5-12-7(6)3-4-10-12/h1-5,13H,(H2,9,11)

InChI-Schlüssel

CHSGXHBPQLMEBR-UHFFFAOYSA-N

Isomerische SMILES

C1=CN2C(=CC=N2)C(=C1)/C(=N/O)/N

Kanonische SMILES

C1=CN2C(=CC=N2)C(=C1)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.